N-(1,3-benzodioxol-5-yl)-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-amine
Overview
Description
N-(1,3-benzodioxol-5-yl)-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-amine: is a complex organic compound that features a unique combination of benzodioxole, pyrazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the pyrazole group, and finally, the piperidine ring is incorporated. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors and optimized reaction parameters to ensure high efficiency and scalability. The use of advanced techniques such as catalytic oxidation and reductive alkylation can enhance the production process .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzodioxol-5-yl)-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-amine undergoes various chemical reactions, including:
Reduction: Reductive alkylation can be performed using organolithium reagents to introduce different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and piperidine rings.
Common Reagents and Conditions:
Oxidation: Water radical cations, ambient conditions.
Reduction: Organolithium reagents, Cu(acac)2 or Fe(acac)3 catalysts.
Substitution: Various nucleophiles, appropriate solvents, and temperature control.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . In medicinal applications, it may induce apoptosis and cell cycle arrest in cancer cells by interacting with cellular pathways .
Comparison with Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives as COX inhibitors: These compounds are structurally similar and have been evaluated for their anti-inflammatory and cytotoxic activities.
N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides: These compounds have been studied for their potential as future drugs.
Uniqueness: N-(1,3-benzodioxol-5-yl)-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-3-19(24-18-6-9-21-22(13-18)28-16-27-21)15-25(11-1)14-17-4-7-20(8-5-17)26-12-2-10-23-26/h2,4-10,12-13,19,24H,1,3,11,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELQCNPQKSBIRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)N3C=CC=N3)NC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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